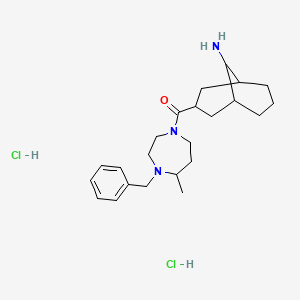
Amberlite IRC50
Vue d'ensemble
Description
Amberlite IRC50 is a type of ion exchange resin used in scientific research. It is a highly cross-linked, macroporous, and functionalized polymer that is capable of selectively binding and separating specific ions from aqueous solutions. The resin is widely used in various applications, including environmental remediation, water treatment, and pharmaceutical production.
Applications De Recherche Scientifique
Noble Metal Separation : Amberlite IRC-50, when incorporated with thiosemicarbazide, can selectively entrap noble metals like gold and silver from complex matrices, demonstrating its utility in metal separation processes (Roy & Basu, 2005).
Trace Metal Preconcentration : Functionalizing Amberlite IRC-50 with 8-aminoquinoline enhances its capacity to preconcentrate and separate trace amounts of metals like copper and zinc, particularly in atomic absorption spectrometry applications (Banerjee, Mondal, & Das, 2004).
Functional Polymer Synthesis : Amberlite IRC-50 can be converted into polymer-supported quaternary ammonium salts, which have diverse potential applications, including in nucleophilic substitution reactions to create various polymer-supported species (Hodge, Houghton, & Chakiri, 2012).
Dye Adsorption in Wastewater : Modified Amberlite IRC-50 has been studied for its effectiveness in adsorbing cationic dyes from wastewater, showing potential for environmental cleanup applications (Bensalah et al., 2021).
Heavy Metal Extraction from Soil : Amberlite IRC-50 has been investigated for extracting heavy metals from contaminated soils, particularly in conjunction with chelating agents, demonstrating its role in environmental remediation (Mohamed et al., 2013).
Uranium Recovery : It has been used for uranium recovery from synthetic phosphoric acid solutions, highlighting its role in resource recovery and nuclear industry applications (Cheira, 2015).
Multielemental Uptake Study : Amberlite IRC-50, modified with an amide group, has shown high adsorption affinity for various metals, including lanthanides, which could be significant for selective metal recovery (Maji, Basu, & Lahiri, 2007).
Chromium (III) Removal : The resin has been studied for its efficacy in sorbing Chromium (III) from solutions, which is valuable for water treatment and metal recovery processes (Mustafa et al., 2008).
Propriétés
IUPAC Name |
(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEYHNFHDIXMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Small light brown beads; [Sigma-Aldrich MSDS] | |
| Record name | Amberlite IRC50 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11810 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Amberlite IRC50 | |
CAS RN |
9002-29-3 | |
| Record name | Amberlite IRC50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



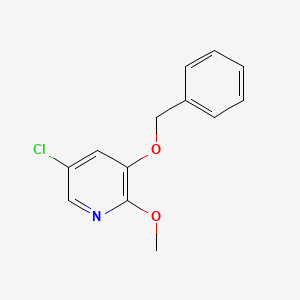

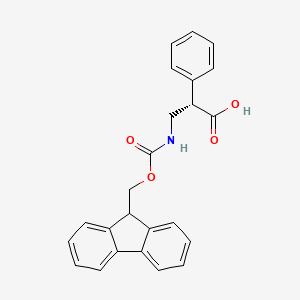
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
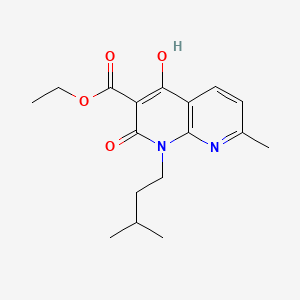
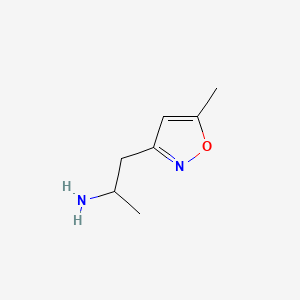
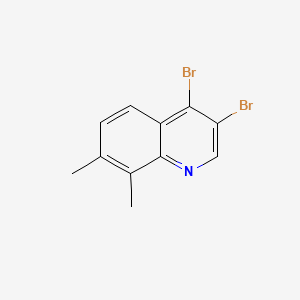
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)
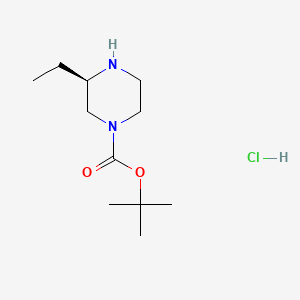
![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)


![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)